4,4'-Diiodo-3,3'-dimethoxybiphenyl

Übersicht

Beschreibung

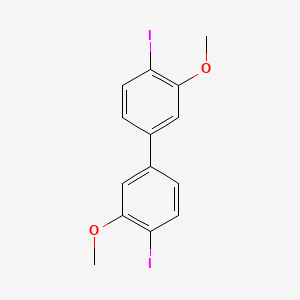

4,4’-Diiodo-3,3’-dimethoxybiphenyl is an organic compound with the molecular formula C14H12I2O2. It is a biphenyl derivative where two iodine atoms are substituted at the 4 and 4’ positions, and two methoxy groups are substituted at the 3 and 3’ positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diiodo-3,3’-dimethoxybiphenyl typically involves the iodination of 3,3’-dimethoxybiphenyl. One common method is the reaction of 3,3’-dimethoxybiphenyl with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Diiodo-3,3’-dimethoxybiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Coupling Reactions: The biphenyl structure allows for coupling reactions to form larger polyphenyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and phosphine ligands.

Major Products

Substitution Products: Compounds with various functional groups replacing the iodine atoms.

Oxidation Products: Quinones and other oxidized derivatives.

Coupling Products: Polyphenyl compounds with extended conjugation.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

The compound has been investigated for its potential in biomedical research, particularly in drug development and as a molecular probe.

- Anticancer Activity : Research indicates that derivatives of 4,4'-diiodo-3,3'-dimethoxybiphenyl exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

- Molecular Imaging : The iodine atoms in the compound facilitate its use as a contrast agent in imaging techniques such as X-ray and CT scans. This application is particularly valuable in enhancing the visibility of tumors and other pathological tissues .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials.

- Organic Photovoltaics : this compound has been explored as a component in organic solar cells. Its ability to form stable thin films contributes to improved charge transport properties, enhancing the efficiency of solar energy conversion .

- Polymer Chemistry : The compound serves as a precursor for synthesizing polymers with tailored properties. For example, copolymers derived from this compound have shown enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Table 1: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biomedical | Anticancer agents | Induces apoptosis in cancer cell lines |

| Molecular imaging | Enhances visibility in X-ray and CT imaging | |

| Material Science | Organic photovoltaics | Improves charge transport properties |

| Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Study 1: Anticancer Activity

Objective : To evaluate the anticancer potential of this compound derivatives.

Methodology :

- Various derivatives were synthesized and tested against multiple cancer cell lines.

- Apoptotic markers were analyzed using flow cytometry.

Findings :

- Certain derivatives showed significant cytotoxic effects compared to control groups.

- Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

Case Study 2: Use in Organic Photovoltaics

Objective : To assess the performance of organic solar cells incorporating this compound.

Methodology :

- Solar cells were fabricated using blends of this compound with fullerene derivatives.

- Performance metrics such as power conversion efficiency (PCE) were measured.

Findings :

Wirkmechanismus

The mechanism of action of 4,4’-Diiodo-3,3’-dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The iodine atoms and methoxy groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4’-Diiodo-3,3’,5,5’-tetramethylbiphenyl

- 4,4’-Bis(acetoacetamido)-3,3’-dimethoxybiphenyl

- 2,2’-Diiodo-3,3’,4,4’,5,5’-hexamethoxybiphenyl

- 4,4’-Diethoxybiphenyl

Uniqueness

4,4’-Diiodo-3,3’-dimethoxybiphenyl is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and influence its electronic properties, while the methoxy groups enhance its solubility and potential for hydrogen bonding .

Biologische Aktivität

4,4'-Diiodo-3,3'-dimethoxybiphenyl (C14H12I2O2) is a biphenyl derivative characterized by the presence of two iodine atoms and two methoxy groups. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities and interactions with biomolecules.

Molecular Structure

The molecular structure of this compound features:

- Iodine Substituents : Located at the 4 and 4' positions.

- Methoxy Groups : Positioned at the 3 and 3' positions.

The presence of these substituents influences its chemical reactivity, solubility, and potential biological interactions.

Synthesis

The synthesis typically involves iodination of 3,3'-dimethoxybiphenyl using iodine in the presence of an oxidizing agent under controlled conditions. Common solvents include acetic acid or dichloromethane, with reaction temperatures ranging from 0 to 25°C .

This compound's biological activity may be attributed to its ability to interact with various biomolecules. The iodine atoms can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, potentially affecting protein and nucleic acid functions .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, assays measuring lactate dehydrogenase (LDH) release indicate cytotoxic effects on specific cancer cells .

Antidiabetic Effects

Research also highlights its potential antidiabetic properties. The compound has been evaluated for its ability to inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion. Inhibition of these enzymes can lead to reduced blood glucose levels, making it a candidate for further investigation in diabetes management .

Study on Anticancer Activity

A study published in the Journal of Ongoing Chemical Research examined the synthesis and characterization of various functionalized molecules derived from this compound. The findings indicated that derivatives exhibited significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition Assays

In another research effort focused on enzyme inhibition assays, this compound was shown to effectively inhibit α-amylase activity by up to 70% at certain concentrations. This suggests a promising avenue for developing antidiabetic agents based on this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,4’-Diiodo-3,3’-dimethoxybiphenyl | Iodine and methoxy groups | Anticancer, antidiabetic |

| 4,4’-Diiodo-3,3’,5,5’-tetramethylbiphenyl | Additional methyl groups | Limited studies |

| 2,2’-Diiodo-3,3’,4,4’,5,5’-hexamethoxybiphenyl | Multiple methoxy groups | Potentially similar activity |

This table illustrates how this compound stands out due to its unique combination of substituents that enhance its biological activity compared to related compounds.

Eigenschaften

IUPAC Name |

1-iodo-4-(4-iodo-3-methoxyphenyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12I2O2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQULLHPHVTWUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)I)OC)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92160-61-7 | |

| Record name | 4,4'-DIIODO-3,3'-DIMETHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.